N-Desmethyltamoxifen (hydrochloride), also known by its developmental code name ICI-55,548, is a significant metabolite of tamoxifen, classified as a selective estrogen receptor modulator. This compound plays a crucial role in the pharmacological effects associated with tamoxifen, particularly in the treatment of hormone receptor-positive breast cancer. N-Desmethyltamoxifen is further metabolized into endoxifen, which is considered the primary active form of tamoxifen in the body. The compound exhibits a binding affinity for estrogen receptors that is lower than that of its parent compound, tamoxifen, but still plays an essential role in its therapeutic effects .
N-Desmethyltamoxifen is primarily derived from the metabolism of tamoxifen, which is widely used in clinical settings for breast cancer prevention and treatment. The metabolic pathway involves the action of cytochrome P450 enzymes, which facilitate the conversion of tamoxifen into its various metabolites, including N-desmethyltamoxifen and endoxifen .
The synthesis of N-Desmethyltamoxifen typically involves the demethylation of tamoxifen using various demethylating agents. One common method employs boron tribromide in an anhydrous solvent such as dichloromethane at low temperatures. This approach allows for controlled demethylation while minimizing side reactions .
In laboratory settings, the synthesis can be optimized for yield and purity through multiple purification steps, including recrystallization and chromatography. In industrial applications, similar methods are scaled up to produce N-Desmethyltamoxifen efficiently while maintaining high standards of quality control.
The molecular formula for N-Desmethyltamoxifen is , with a molar mass of approximately 357.497 g/mol. The compound's structure features a triphenylethylene backbone characteristic of many selective estrogen receptor modulators .
N-Desmethyltamoxifen participates in various chemical reactions primarily related to its metabolic conversion into endoxifen. The demethylation process is critical for its formation from tamoxifen, and subsequent reactions can involve conjugation with glucuronic acid or sulfate groups for excretion purposes .
The chemical reactivity of N-desmethyltamoxifen can be influenced by factors such as pH and the presence of other reagents. Its stability under physiological conditions makes it suitable for therapeutic applications, although it can undergo further transformations depending on metabolic conditions within the body .
N-Desmethyltamoxifen acts primarily through competitive inhibition at estrogen receptors. By binding to these receptors, it prevents estrogen from exerting its proliferative effects on target tissues such as breast tissue. This action leads to decreased DNA synthesis and reduced cell proliferation in hormone-sensitive cancers .
N-Desmethyltamoxifen typically appears as a white to off-white crystalline solid. Its solubility profile indicates that it is soluble in organic solvents but has limited solubility in water.
Relevant data indicate that N-desmethyltamoxifen maintains its structural integrity under physiological conditions conducive to oral administration .
N-Desmethyltamoxifen has significant scientific applications primarily in oncology as part of breast cancer treatment regimens. Its role as a metabolite enhances the therapeutic profile of tamoxifen, particularly in patients who may metabolize tamoxifen differently due to genetic variations affecting cytochrome P450 enzyme activity.
Additionally, research into N-desmethyltamoxifen's properties continues to explore its potential uses beyond breast cancer treatment, including investigations into other hormone-related conditions and possibly bipolar disorder due to its modulatory effects on estrogen receptors .
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: